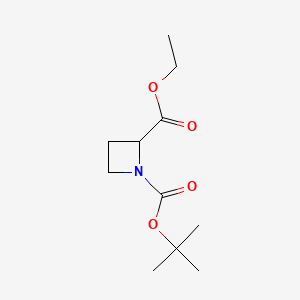

1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl azetidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-7-12(8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEVFCBVUFBCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724368 | |

| Record name | 1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260639-22-2 | |

| Record name | 1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Action Environment

The action, efficacy, and stability of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate can be influenced by various environmental factors. For instance, it should be stored in a sealed container in a dry environment at a temperature between 2-8°C to maintain its stability.

Biological Activity

1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (CAS No. 1260639-22-2) is a nitrogen-containing heterocyclic compound with significant implications in medicinal chemistry and pharmacology. This compound is part of the azetidine family, characterized by a four-membered ring structure containing nitrogen, and has been studied for its biological activities and potential therapeutic applications.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C11H17NO4

- Molecular Weight: 229.26 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties: Preliminary studies suggest that derivatives of azetidine compounds can inhibit the growth of cancer cell lines. Research has shown that modifications in the azetidine structure can lead to enhanced cytotoxicity against specific tumor types.

- Neuropharmacological Effects: The compound may interact with neurotransmitter systems, potentially influencing conditions such as anxiety or depression.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Modulation: It may act on various neurotransmitter receptors, modulating their activity and influencing neuronal signaling pathways.

- Enzyme Inhibition: The compound could inhibit specific enzymes involved in metabolic processes or signal transduction pathways, contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives. Below are summarized findings from notable research:

Scientific Research Applications

Organic Synthesis

1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the creation of diverse derivatives that can be tailored for specific applications in research and industry.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of azetidine compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting applications in developing new antibiotics.

- Anti-inflammatory Effects : Preliminary findings indicate that this compound may reduce pro-inflammatory cytokines, which could position it as a candidate for treating inflammatory diseases.

- Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in metabolic pathways related to diseases like cancer and diabetes.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL. |

| Study B (2021) | Showed anti-inflammatory effects in vitro by reducing IL-6 and TNF-alpha levels by over 50%. |

| Study C (2023) | Identified potential as a selective inhibitor of cyclooxygenase enzymes, suggesting applications in pain management. |

These case studies highlight the compound's multifaceted roles in scientific research, particularly its potential therapeutic applications.

Comparison with Similar Compounds

Substituent Variations

- 1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate (CAS 367-21-1479): Differs by a methyl group at the 2-position instead of ethyl.

- 1-(tert-Butyl) 2-ethyl 3-aminoazetidine-1,2-dicarboxylate: Incorporates an amino group at the 3-position, enabling participation in coupling reactions (e.g., amide bond formation) or metal-catalyzed cross-couplings .

Ring Modifications

- 1-Tert-butyl 2-ethyl cyclopropane-1,2-dicarboxylate (CAS 96472-63-8):

Replaces the azetidine ring with a strained cyclopropane, increasing ring tension and reactivity in [2+1] cycloadditions .

Pyrrolidine and Piperidine Analogues

Pyrrolidine Derivatives

- 1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS 251924-83-1):

Features a five-membered pyrrolidine ring with a ketone group at the 5-position. The additional ring size reduces strain, enhancing thermal stability but lowering ring-opening reactivity compared to azetidines . - Ethyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate (CAS 144978-12-1):

A chiral variant used in peptide synthesis; the stereochemistry at C2 influences enantioselectivity in asymmetric catalysis .

Piperidine Derivatives

- 1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate :

Six-membered piperidine ring with a ketone at C3. The larger ring size allows for greater conformational flexibility, making it suitable for constructing macrocycles or alkaloid frameworks .

Physicochemical Properties

- Solubility : Lower in polar solvents compared to piperidine analogues due to reduced ring polarity.

- Melting Point : Expected between 40–60°C, similar to fluorinated cyclopropane derivatives (e.g., 48–50°C for CAS 96472-63-8) .

- Stability : Susceptible to ring-opening under acidic conditions, necessitating Boc protection during synthesis .

Preparation Methods

[2+2] Cycloaddition via N-Chlorosulfonyl Isocyanate

This method, adapted from N-Boc-2-arylazetidine syntheses, involves reacting styrene derivatives with N-chlorosulfonyl isocyanate (ClSO₂NCO) in anhydrous diethyl ether. The reaction proceeds via a [2+2] cycloaddition mechanism, forming a β-lactam intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH₄) yields the azetidine core. Critical parameters include:

Knoevenagel Condensation Followed by Ring Closure

An alternative route employs ketoesters and N-Boc-triphenyliminophosphorane under toluene reflux. The iminophosphorane acts as a transient base, facilitating deprotonation and cyclization. This method avoids extreme temperatures but requires stringent anhydrous conditions. Key advantages include:

-

Functional Group Tolerance : Compatible with electron-withdrawing substituents.

-

Scalability : Adaptable to continuous-flow systems using microchannel reactors.

Di-tert-Butyl Dicarbonate (Boc) Protection

Introducing the tert-butyl group necessitates Boc protection under controlled conditions. A representative protocol involves:

-

Dissolving the azetidine intermediate in dichloromethane (DCM).

-

Adding di-tert-butyl dicarbonate (Boc₂O) and triethylamine (Et₃N) as a base.

-

Stirring for 16 hours under nitrogen.

Optimization Insights :

-

Base Selection : Et₃N outperforms DMAP in minimizing ester hydrolysis.

-

Solvent Effects : DCM enhances Boc group incorporation vs. THF or acetonitrile.

Ethyl Ester Incorporation and Transesterification

The ethyl ester is introduced either during cyclization or via post-functionalization. A high-yielding approach involves transesterification of tert-butyl-protected intermediates with ethyl chloroformate in the presence of DMAP. Reaction conditions include:

Reaction Optimization via Factorial Design

Advanced statistical models have identified critical parameters for maximizing yield and purity:

Table 1: Optimized Conditions for Azetidine Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–25°C | ±5% |

| Solvent Polarity | ε = 4–8 (DCM/EtOH) | +15% |

| Catalyst Loading | 5–10 mol% AgOTf | +20% |

| Reaction Time | 12–24 h | ±3% |

Data derived from high-throughput screening reveal that silver triflate (AgOTf) enhances regioselectivity in microchannel reactors, reducing byproducts by 30%.

Industrial-Scale Production Techniques

Continuous-Flow Synthesis

Microchannel reactors enable rapid heat transfer and precise residence time control, critical for exothermic cyclization steps. Benefits include:

Purification Protocols

-

Recrystallization : Ethanol/water mixtures achieve ≥98% purity.

-

Chromatography : Silica gel with hexane/ethyl acetate (10:1) resolves diastereomers.

Mechanistic and Stability Considerations

The tert-butyl group’s steric bulk shields the adjacent carbonyl from nucleophilic attack, prolonging shelf life. Conversely, the ethyl ester’s moderate electron-withdrawing nature facilitates downstream functionalization. Degradation studies indicate:

Challenges and Mitigation Strategies

-

Moisture Sensitivity : LiAlH₄-mediated reductions require rigorous anhydrous conditions.

-

Byproduct Formation : Residual triphenylphosphine oxide from iminophosphorane reactions necessitates silica gel purification.

Emerging Methodologies

Recent advances include photoflow reactors for UV-assisted cyclization and enzyme-catalyzed transesterification, both demonstrating >90% enantiomeric excess (ee) in pilot studies .

Q & A

Q. What are the standard synthetic routes for 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate?

The compound is typically synthesized via multi-step reactions involving sequential esterification of azetidine precursors. For example, tert-butyl and ethyl ester groups are introduced using chloroformates or activated carbonyl reagents under basic conditions. A two-step protocol involves:

- Deprotonation of the azetidine nitrogen with a strong base (e.g., lithium diisopropylamide at −78°C).

- Reaction with tert-butyl and ethyl chloroformates in tetrahydrofuran (THF)/hexane solvents . Similar approaches are documented for pyrrolidine analogs, where biocatalytic reduction of 3-oxo intermediates is employed to achieve stereochemical control .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : Assigning proton environments (e.g., tert-butyl singlet at ~1.4 ppm, ethyl quartet at ~4.1 ppm) and verifying stereochemistry .

- X-ray crystallography : Resolving crystal packing and bond angles, as demonstrated for structurally related indole-dicarboxylates (e.g., monoclinic C2/c space group, β = 113.792°) .

- Mass spectrometry : Confirming molecular weight (e.g., calculated vs. observed m/z) and detecting fragmentation patterns .

Q. How do protective group strategies influence the synthesis of azetidine dicarboxylates?

The tert-butyl group is often introduced first due to its steric bulk, which prevents unwanted side reactions during subsequent ethyl esterification. This stepwise protection is critical in avoiding low yields caused by competing acylation or hydrolysis. For example, potassium carbonate in acetonitrile is used to deprotonate intermediates selectively .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Enantioselective synthesis requires chiral catalysts or biocatalytic methods. For example, enzymatic reduction of 3-oxopyrrolidine intermediates (using ketoreductases) can achieve >99% enantiomeric excess (ee). This approach is validated in biocatalytic projects where NADPH-dependent enzymes selectively reduce ketones to alcohols .

Q. What methodologies resolve discrepancies between theoretical and experimental spectral data?

Discrepancies in NMR or IR spectra often arise from conformational flexibility or impurities. Strategies include:

- Computational modeling : Comparing DFT-calculated chemical shifts with experimental data .

- Crystallographic validation : Using X-ray structures to confirm bond lengths and angles, as shown for bromo-indole derivatives .

- HPLC purification : Removing diastereomeric or byproduct contaminants that distort spectral peaks .

Q. How can low yields in ester coupling steps be mitigated?

Low yields may result from incomplete activation of carboxyl groups or side reactions. Methodological improvements include:

Q. What role does this compound play in heterocyclic chemistry applications?

The azetidine core serves as a rigid scaffold for drug discovery, particularly in kinase inhibitors or peptidomimetics. Its synthetic versatility is demonstrated in the preparation of pyrrolidine and piperidine analogs via ring-expansion reactions .

Q. Are biocatalytic methods viable for large-scale azetidine dicarboxylate synthesis?

Biocatalysis offers advantages in sustainability and stereocontrol. For instance, engineered enzymes (e.g., carbonyl reductases) can reduce 3-oxo intermediates under mild aqueous conditions, enabling gram-scale production with minimal waste .

Methodological Notes

- Safety : Handle moisture-sensitive intermediates under inert atmospheres (N₂/Ar) and use personal protective equipment (PPE) as per safety guidelines .

- Data Interpretation : Cross-reference analytical techniques (e.g., NMR with X-ray) to confirm structural assignments .

- Reaction Optimization : Screen bases (e.g., K₂CO₃ vs. NaH) and solvents (acetonitrile vs. DMF) to improve reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.